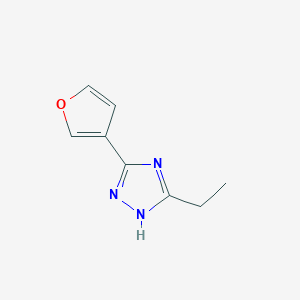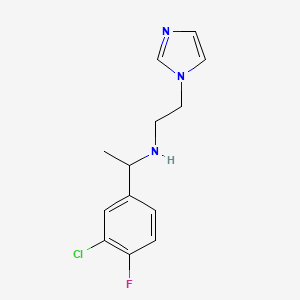![molecular formula C15H18N2OS B7587659 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as MTCP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTCP belongs to the class of thiazole compounds, which have been widely studied for their diverse biological activities.
Mechanism of Action
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine exerts its biological effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to inhibit the activity of various enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play important roles in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to modulate the levels of various biomolecules, such as cytokines, growth factors, and oxidative stress markers.
Advantages and Limitations for Lab Experiments
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine. One area of interest is the development of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine derivatives with improved solubility and bioavailability. Another area of interest is the study of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine and its potential therapeutic applications in various diseases.
Synthesis Methods
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with cyclopentanone. The final product is obtained by reducing the resulting thiosemicarbazone with sodium borohydride.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In Alzheimer's disease research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to have neuroprotective effects and improve cognitive function. In inflammation research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-12-6-4-11(5-7-12)13-10-19-14(17-13)15(16)8-2-3-9-15/h4-7,10H,2-3,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDBSALHXMFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3(CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)


![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)
![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)

![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)


